molecular formula C13H9NO3S B15283321 6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile

6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile

Cat. No.: B15283321
M. Wt: 259.28 g/mol
InChI Key: JEIMHXLCMSNPNG-UHFFFAOYSA-N
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Description

6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a hydroxyphenyl group, a methylsulfanyl group, and a nitrile group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with a suitable thiol and a nitrile source under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or triethylamine, and the reaction mixture is heated to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carboxamide
  • 6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carboxylic acid

Uniqueness

6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to its carboxamide and carboxylic acid analogs

Properties

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile

InChI

InChI=1S/C13H9NO3S/c1-18-12-6-11(17-13(16)10(12)7-14)8-2-4-9(15)5-3-8/h2-6,15H,1H3

InChI Key

JEIMHXLCMSNPNG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)O)C#N

Origin of Product

United States

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